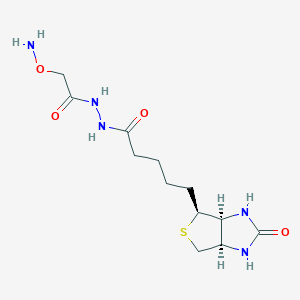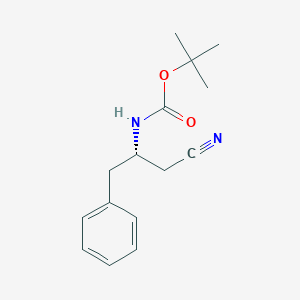![molecular formula C7H7NOS B169262 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one CAS No. 14470-51-0](/img/structure/B169262.png)
5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one
Overview
Description
“5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one” is a chemical compound . It is a derivative of thienopyridine, which is a heterocyclic compound containing a thiophene and a pyridine ring .
Synthesis Analysis
The synthesis of “this compound” derivatives has been reported in the literature . For example, it has been synthesized as an impurity standard for Clopidogrel, an antiplatelet medication .Molecular Structure Analysis
The molecular structure of “this compound” derivatives has been analyzed in several studies . For instance, the compound “(2S)- (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetate” has a molecular formula of C15H14ClNO2S .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” derivatives have been reported . For example, the compound “(2S)- (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetate” has a molecular weight of 344.26 .Scientific Research Applications
Molecular Structure and Bonding
- The dihydrothieno[2,3-b]pyridine structure exhibits unique molecular characteristics, such as planarity in the dihydrothieno[2,3-b]pyridine moiety and specific intermolecular hydrogen bonding, contributing to its distinct chemical properties (Rodríguez et al., 1998).
Nitric Oxide Synthase Inhibition
- Some derivatives of dihydrothieno[2,3-c]pyridine, such as 5-substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines, have been found to be potent inhibitors of inducible and neuronal nitric oxide synthase, with potential therapeutic implications (Beaton et al., 2001).
X-ray Crystallographic Studies
- X-ray analysis has been used to understand the structural nuances of dihydrothieno[2,3-b]pyridine derivatives, aiding in the exploration of their chemical reactivity and potential applications (Klemm et al., 1999).
Synthetic Applications
- Dihydrothieno[2,3-c]pyridin-7(4H)-one derivatives have been utilized in various synthetic processes, including the synthesis of tricyclic derivatives, demonstrating their utility in organic synthesis (Goto et al., 1991).
Domino Reaction Synthesis
- The compound has been synthesized using a domino reaction, highlighting its versatility in chemical synthesis and potential for producing various chemical structures (Huang et al., 2012).
Key Intermediate in Drug Synthesis
- 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a derivative, is a key intermediate in the synthesis of Prasugrel, an antithrombotic drug, showcasing its role in pharmaceutical manufacturing (Pan Xian-hua, 2011).
Role in Biological Activities
- Various derivatives of dihydrothieno[2,3-c]pyridine have been synthesized and evaluated for different biological activities, with some showing potent effects and potential as lead molecules for future drug development (Sangshetti et al., 2014).
Mechanism of Action
The mechanism of action of “5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one” derivatives has been studied, particularly in the context of their biological activity . For instance, a compound known as SCR2682, which contains a “this compound” moiety, has been found to selectively and potently activate neuronal Kv7 channels, which play a crucial role in controlling neuronal excitability .
Safety and Hazards
Properties
IUPAC Name |
5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-7-6-5(1-3-8-7)2-4-10-6/h2,4H,1,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPWXKFFXAOFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618358 | |
| Record name | 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14470-51-0 | |
| Record name | 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
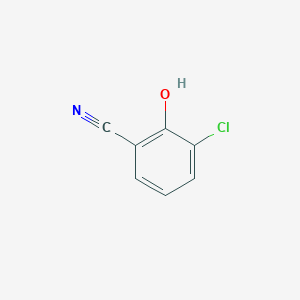

![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)


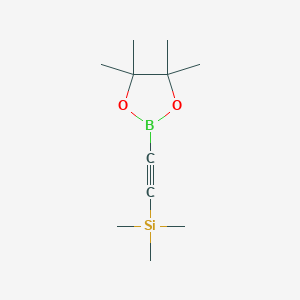
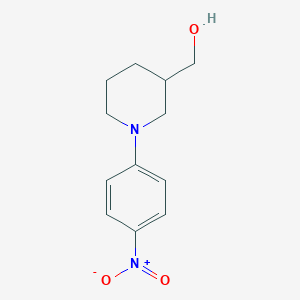
![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)
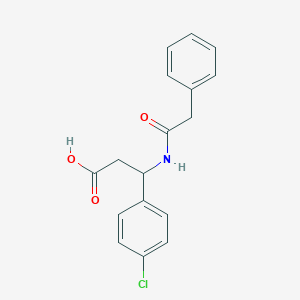
![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)

